3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the triazolo[3,4-b][1,3,4]thiadiazine class . These are heterocyclic compounds, which contain a triazole ring fused with a thiadiazine ring .
Synthesis Analysis
Triazolo[3,4-b][1,3,4]thiadiazines can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This method has been reported to yield highly functionalized compounds .科学的研究の応用
Antitumor Activity
The derivatives of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide have shown promising antineoplastic activity against a wide range of cancer cell lines. A study by Yanchenko et al. (2020) found these compounds to exhibit antitumor activity in vitro against 60 lines of cancer cells, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, highlighting their potential as core structures for new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial Activity
Another research conducted by Sahu et al. (2014) on fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated their antimicrobial effectiveness. These compounds, synthesized through a one-pot reaction, exhibited promising antimicrobial activity, suggesting their potential in developing new antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Tubulin Inhibitors
A study by Xu et al. (2017) designed a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. These compounds showed excellent antiproliferative activities against various human cancer cell lines, with some showing nanomolar-level IC50 values. The research suggested these derivatives could inhibit tubulin polymerization and induce cell cycle arrest, pointing to their potential as lead compounds for anticancer drug discovery (Xu et al., 2017).
作用機序
Target of Action
The primary targets of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are the Akt1 and Akt2 proteins . These proteins are part of the Akt family, which plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound interacts with its targets by binding well to the ATP binding site in Akt1 and Akt2 . This interaction results in the inhibition of Akt Ser-473 phosphorylation in a time- and concentration-dependent manner .
Biochemical Pathways
The compound’s interaction with Akt1 and Akt2 affects the PI3K/Akt signaling pathway . This pathway is involved in cellular quiescence, proliferation, cancer, and longevity . By inhibiting Akt phosphorylation, the compound can potentially disrupt these processes, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Akt1 and Akt2 . By inhibiting these proteins, the compound can potentially affect various cellular processes, including cell survival, growth, proliferation, and migration .
特性
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-23-13-9-7-12(8-10-13)15-11-25-18-20-19-17(22(18)21-15)14-5-3-4-6-16(14)24-2;/h3-10H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVZKFJTJVFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。